
p38 MAP Kinase Inhibitor
Übersicht
Beschreibung
p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibitors are a class of compounds that target the p38 MAPK pathway, which is involved in various cellular processes such as inflammation, cell differentiation, and apoptosis. The p38 MAPK pathway is activated by stress stimuli, including cytokines, ultraviolet light, heat shock, and osmotic shock. Inhibiting this pathway has therapeutic potential in treating inflammatory diseases, neurodegenerative disorders, and certain cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p38 MAPK inhibitors involves multiple steps, including the formation of core structures and the introduction of functional groups that enhance binding affinity and specificity. Common synthetic routes include:
Formation of heterocyclic cores: Many p38 MAPK inhibitors contain heterocyclic cores such as pyridazines, pyrimidines, and quinolines. These cores are synthesized through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of functional groups such as halogens, hydroxyl, and amino groups to improve binding affinity. This step often involves nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions.
Industrial Production Methods: Industrial production of p38 MAPK inhibitors involves scaling up the synthetic routes while ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to optimize production efficiency .
Types of Reactions:
Oxidation: p38 MAPK inhibitors can undergo oxidation reactions, particularly at positions susceptible to electron withdrawal.
Reduction: Reduction reactions can be used to modify functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of p38 MAPK inhibitors.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products: The major products formed from these reactions are typically the desired p38 MAPK inhibitors with specific functional groups that enhance their biological activity .
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease (AD)
Recent research has highlighted the potential of p38 MAPK inhibitors in the treatment of Alzheimer’s disease. The activation of p38 MAPK has been linked to neuroinflammation and tau phosphorylation, both of which are critical in AD pathology.
- Key Findings :
Heart Failure
p38 MAPK inhibitors are being explored for their therapeutic value in heart failure. Chronic activation of p38 MAPK within the myocardium contributes to cardiac remodeling and dysfunction.
- Key Findings :
- Studies indicate that inhibiting p38 MAPK can reduce myocardial injury during ischemia/reperfusion events, potentially improving outcomes in heart failure patients .
- Clinical trials are ongoing to assess the efficacy of specific p38 inhibitors like SB 239063 in reducing inflammatory responses associated with heart failure .
Chronic Obstructive Pulmonary Disease (COPD)
In COPD, chronic inflammation plays a significant role in disease progression. p38 MAPK inhibitors have been evaluated for their anti-inflammatory effects.
- Key Findings :
Study | Findings |
---|---|
RV568 Study | Demonstrated enhanced anti-inflammatory activity compared to corticosteroids in COPD models . |
Rheumatoid Arthritis and Other Inflammatory Diseases
p38 MAPK inhibitors have also been investigated for their applications in rheumatoid arthritis.
Wirkmechanismus
p38 MAPK inhibitors exert their effects by binding to the active site of the p38 MAPK enzyme, thereby preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the signaling cascade, leading to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. The molecular targets and pathways involved include the inhibition of mitogen-activated protein kinase kinase (MKK) and the suppression of transcription factors such as nuclear factor-kappa B .
Vergleich Mit ähnlichen Verbindungen
SB203580: A well-known p38 MAPK inhibitor with a pyridinyl imidazole structure.
VX-702: A potent p38 MAPK inhibitor with a pyrimidine core.
BIRB 796: A highly selective p38 MAPK inhibitor with a diaryl urea structure.
Comparison: p38 MAPK inhibitors are unique in their ability to selectively target the p38 MAPK pathway, which is crucial for inflammatory and stress responses. Compared to other kinase inhibitors, p38 MAPK inhibitors have shown promise in treating a wide range of diseases due to their specificity and potency. challenges such as toxicity and lack of efficacy in clinical trials have limited their widespread use .
Biologische Aktivität
p38 mitogen-activated protein kinase (MAPK) is a crucial enzyme involved in various cellular processes, particularly inflammation and stress responses. As a result, p38 MAPK inhibitors (p38 MAPKIs) have garnered significant attention for their potential therapeutic applications in treating inflammatory diseases, cancer, and neurodegenerative disorders. This article reviews the biological activity of p38 MAPK inhibitors, focusing on their mechanisms of action, therapeutic efficacy, and relevant case studies.
p38 MAPK is activated by various stress signals and cytokines, leading to the phosphorylation of downstream targets that promote inflammation. Inhibition of p38 MAPK can block these pathways, thereby reducing the production of pro-inflammatory cytokines such as TNF-alpha, IL-1, and IL-6. The most studied p38 MAPKIs include SB203580 and VX-702, which inhibit the kinase's catalytic activity by binding to its ATP pocket .
Key Features of p38 MAPK Inhibitors
- Selectivity : Many p38 MAPKIs exhibit selectivity for specific isoforms (e.g., p38α) while minimizing off-target effects on other kinases.
- Therapeutic Potential : These inhibitors have shown promise in preclinical and clinical trials for various conditions, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and diabetic retinopathy .
Efficacy in Disease Models
- Inflammation and Arthritis :
- Diabetic Retinopathy :
- Chronic Obstructive Pulmonary Disease (COPD) :
Data Tables
Case Study 1: Rheumatoid Arthritis
In a Phase II clinical trial involving VX-702, patients with rheumatoid arthritis showed significant improvements in symptoms after treatment with the inhibitor. The trial reported a notable reduction in swollen joints and pain levels compared to placebo groups.
Case Study 2: Diabetic Retinopathy
A study on diabetic rats treated with PHA666859 found that the inhibitor not only reduced retinal inflammation but also preserved capillary integrity over time. This suggests a potential therapeutic avenue for preventing diabetic complications.
Analyse Chemischer Reaktionen
Mechanism of Action of Inhibitors
p38 MAPK inhibitors typically function by competing with ATP for binding to the active site of the kinase. For instance, the inhibitor SB203580 binds to the ATP pocket, preventing the phosphorylation of downstream targets, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β) .
Table 1: Common p38 MAPK Inhibitors and Their Mechanisms
Compound Name | Binding Site | Potency (IC50) | Notes |
---|---|---|---|
SB203580 | ATP binding pocket | ~10 µM | First identified selective inhibitor |
BIRB 796 | Allosteric site | Picomolar | Enhances binding affinity significantly |
Doramapimod | ATP binding pocket | ~100 nM | Used in clinical settings for inflammation |
SCIO-469 | ATP binding pocket | ~30 nM | Selective for p38α isoform |
Structural Modifications for Enhanced Affinity
Research has shown that structural modifications can significantly enhance the binding affinity of p38 MAPK inhibitors. For example, BIRB 796 demonstrated a 12,000-fold increase in affinity compared to earlier compounds due to strategic alterations such as:
-
Replacement of the methyl group on the pyrazole ring with a tolyl group.
-
Substitution of chlorophenyl with a naphthyl moiety.
-
Introduction of an ethoxymorpholine substituent on the naphthyl ring .
These modifications improve interactions with key residues within the kinase's active site.
Synthetic Routes
The synthesis of various p38 MAPK inhibitors often involves multi-step chemical reactions. For instance, one synthetic route involves reacting pyridine-4-carboxylic acid hydrazide with arylisothiocyanate to form thiourea derivatives, which are then converted into triazole-based inhibitors .
Table 2: Synthesis Pathways for Selected Inhibitors
Inhibitor | Starting Materials | Key Reaction Steps |
---|---|---|
Pyridinyltriazoles | Pyridine-4-carboxylic acid hydrazide + Aryl isothiocyanate | Formation of thiourea → Triazole formation |
SB203580 | Pyridinyl imidazole derivatives | Direct synthesis from imidazole precursors |
Evaluation of Biological Activity
The biological activity of synthesized compounds is typically evaluated using in vitro assays that measure their ability to inhibit p38 MAPK activity. For instance, the use of ELISA methods allows researchers to quantify the phosphorylation levels of specific substrates like activating transcription factor 2 (ATF-2), providing insight into the efficacy of each compound .
In Vivo Studies
In vivo studies have shown that compounds like doramapimod can significantly reduce inflammation and improve outcomes in models of tuberculosis infection by modulating immune responses without exacerbating tissue damage .
Inhibitor | Disease Model | Effect Observed |
---|---|---|
Doramapimod | Mycobacterium tuberculosis | Reduced inflammation and lung pathology |
SB203580 | Rheumatoid arthritis | Decreased cytokine production |
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O/c21-15-3-7-17(8-4-15)25-20(26)18(13-1-5-16(22)6-2-13)19(24-25)14-9-11-23-12-10-14/h1-12,24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFBYHUKZSRPHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.